1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by the presence of methoxy groups and a urea linkage
Preparation Methods
The synthesis of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.
Scientific Research Applications
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:
- 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxyphenyl)urea
- 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)thiourea
These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-9-7-14(8-10-16)12-20-19(22)21-13-18(25-3)15-5-4-6-17(11-15)24-2/h4-11,18H,12-13H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPFERYMARVYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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